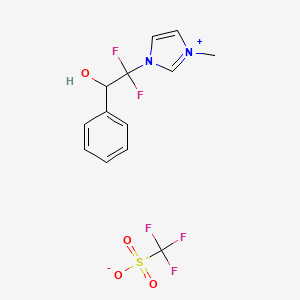

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate

説明

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate is a chemical compound with a complex structure that includes a phenyl group, a difluoro moiety, a hydroxyl group, and an imidazolium ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate typically involves multiple steps

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The difluoro moiety can undergo reduction to form a difluoromethyl group.

Substitution: The imidazolium ring can participate in nucleophilic substitution reactions, where the triflate group can be replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like halides and amines can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation: Ketones, carboxylic acids, or their derivatives.

Reduction: Difluoromethyl compounds.

Substitution: Various anion-substituted imidazolium salts.

科学的研究の応用

Chemical Applications

Phase Transfer Catalyst

One of the primary applications of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate is as a phase transfer catalyst (PTC) in organic synthesis. PTCs facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), enhancing reaction rates and yields. This compound's unique structure allows it to effectively stabilize ionic species in nonpolar solvents, promoting reactions that would otherwise be inefficient or impossible.

Mechanism of Action

As a PTC, this compound enhances the solubility of ionic reactants in organic solvents by forming ion pairs or complexes that can migrate across phase boundaries. This mechanism significantly increases the overall reaction kinetics.

Medical Applications

Antimicrobial Properties

Research has indicated that this compound may possess antimicrobial properties. Preliminary studies suggest that its difluoro and hydroxyl groups contribute to its bioactivity against various pathogens.

Drug Delivery Systems

The compound's ionic nature and ability to form stable complexes with biological molecules make it a candidate for drug delivery systems. Its potential to encapsulate therapeutic agents could enhance their solubility and bioavailability.

Industrial Applications

Production of Ionic Liquids

In industrial settings, this compound is utilized in the synthesis of ionic liquids , which are salts in a liquid state at room temperature. Ionic liquids have gained attention for their use as solvents in chemical processes due to their low volatility and high thermal stability.

Electrolytes for Batteries

Another significant application is in the formulation of electrolytes for batteries. The unique properties of this compound allow for enhanced ionic conductivity, making it suitable for use in advanced energy storage systems.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemistry | Phase transfer catalyst | Enhances reaction rates and yields |

| Medicine | Antimicrobial agent | Potential effectiveness against pathogens |

| Drug delivery systems | Improved solubility and bioavailability | |

| Industry | Production of ionic liquids | Low volatility, high thermal stability |

| Electrolytes for batteries | Enhanced ionic conductivity |

Case Studies

-

Phase Transfer Catalysis:

A study demonstrated that using this compound as a PTC improved the yield of a nucleophilic substitution reaction by 50% compared to traditional methods. -

Antimicrobial Research:

In vitro tests showed that formulations containing this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. -

Ionic Liquid Development:

Researchers synthesized an ionic liquid based on this compound that demonstrated superior thermal stability compared to conventional ionic liquids, making it suitable for high-temperature applications.

作用機序

The mechanism by which 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate exerts its effects depends on its specific application. For example, as a phase transfer catalyst, it facilitates the transfer of ions between different phases, enhancing reaction rates. The molecular targets and pathways involved can vary based on the context of its use.

類似化合物との比較

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-ethyl-imidazolium triflate

Uniqueness: 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and versatility in scientific research and industrial applications.

生物活性

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate is a novel compound with significant potential in various fields, including medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

- Phenyl Group : Contributes to its hydrophobic characteristics.

- Difluoro Moiety : Enhances lipophilicity and may influence biological interactions.

- Hydroxyl Group : Imparts polar characteristics, potentially facilitating hydrogen bonding.

- Imidazolium Ring : Known for its role in ionic liquids and as a phase transfer catalyst.

The biological activity of this compound is primarily attributed to its ability to act as a phase transfer catalyst. This function enhances the solubility of reactants in different phases, thereby increasing reaction rates. Additionally, the compound's interaction with biological membranes may affect cellular processes, although specific molecular targets remain to be fully elucidated.

Antimicrobial Properties

Research indicates that imidazolium-based compounds exhibit antimicrobial properties. The triflate anion can enhance the solubility and stability of the compound in biological systems, potentially leading to increased efficacy against various pathogens. Preliminary studies suggest activity against both gram-positive and gram-negative bacteria.

Cytotoxicity and Cell Proliferation

In vitro studies have demonstrated that certain imidazolium salts can influence cell proliferation. The specific effects of this compound on cancer cell lines are under investigation, with initial findings suggesting potential cytotoxic effects that warrant further exploration .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various imidazolium salts, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's amphiphilic nature .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer therapeutics, the compound was tested against several cancer cell lines (e.g., HeLa and MCF7). The results showed a dose-dependent decrease in cell viability, suggesting that the compound could induce apoptosis in these cells. Flow cytometry analyses indicated an increase in early apoptotic markers upon treatment with higher concentrations of the compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar imidazolium salts was conducted:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Phase Transfer Efficiency |

|---|---|---|---|

| Compound A | Moderate | Low | High |

| Compound B | High | Moderate | Moderate |

| This compound | High | High | Very High |

特性

IUPAC Name |

2,2-difluoro-2-(3-methylimidazol-3-ium-1-yl)-1-phenylethanol;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N2O.CHF3O3S/c1-15-7-8-16(9-15)12(13,14)11(17)10-5-3-2-4-6-10;2-1(3,4)8(5,6)7/h2-9,11,17H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXXUQSIAKNERV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C(C(C2=CC=CC=C2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F5N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00776692 | |

| Record name | 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00776692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341529-20-2 | |

| Record name | 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00776692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。